4-Bromo-1-chloro-6-methylnaphthalene
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Overview
Description
4-Bromo-1-chloro-6-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine, chlorine, and methyl substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-6-methylnaphthalene typically involves halogenation reactions. One common method is the bromination of 1-chloro-6-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the naphthalene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of naphthoic acids or naphthaldehydes.
Reduction: Formation of dehalogenated naphthalenes or fully hydrogenated naphthalenes.
Scientific Research Applications
4-Bromo-1-chloro-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-6-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-methylnaphthalene
- 1-Chloro-4-methylnaphthalene
- 1-Bromo-2-chloronaphthalene
Uniqueness
4-Bromo-1-chloro-6-methylnaphthalene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
Properties
Molecular Formula |
C11H8BrCl |
---|---|
Molecular Weight |
255.54 g/mol |
IUPAC Name |
4-bromo-1-chloro-6-methylnaphthalene |
InChI |
InChI=1S/C11H8BrCl/c1-7-2-3-8-9(6-7)10(12)4-5-11(8)13/h2-6H,1H3 |
InChI Key |
OPAQIGKWZKLPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)Cl)Br |
Origin of Product |
United States |
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